molecular formula C32H24O B15212827 4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran CAS No. 61051-01-2

4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran

Cat. No.: B15212827
CAS No.: 61051-01-2
M. Wt: 424.5 g/mol
InChI Key: ZBKYHOZKCOZXMZ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran is a complex organic compound belonging to the isobenzofuran family. This compound is characterized by the presence of four phenyl groups attached to the isobenzofuran core, which significantly influences its chemical properties and potential applications. Isobenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of a suitable intermediate, followed by cyclization and subsequent functionalization to introduce the phenyl groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and isobenzofuran core play a crucial role in its binding affinity and activity. It may act as a radical scavenger, inhibiting oxidative stress and protecting cells from damage. Additionally, it can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydroisobenzofuran-1,3-dione
  • 4,5,6,7-Tetraphenyl-1,3-dihydro-2-benzofuran
  • 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran

Comparison: Compared to these similar compounds, 4,5,6,7-Tetraphenyl-1,3-dihydroisobenzofuran stands out due to its unique structural features and the presence of four phenyl groups. These phenyl groups enhance its stability, reactivity, and potential applications in various fields. The compound’s distinct chemical properties make it a valuable subject for further research and development.

Properties

CAS No.

61051-01-2

Molecular Formula

C32H24O

Molecular Weight

424.5 g/mol

IUPAC Name

4,5,6,7-tetraphenyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C32H24O/c1-5-13-23(14-6-1)29-27-21-33-22-28(27)30(24-15-7-2-8-16-24)32(26-19-11-4-12-20-26)31(29)25-17-9-3-10-18-25/h1-20H,21-22H2

InChI Key

ZBKYHOZKCOZXMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CO1)C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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